![molecular formula C8H10ClFN2O B2909214 2-[(5-Chloro-3-fluoropyridin-2-yl)(methyl)amino]ethan-1-ol CAS No. 1517521-62-8](/img/structure/B2909214.png)

2-[(5-Chloro-3-fluoropyridin-2-yl)(methyl)amino]ethan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

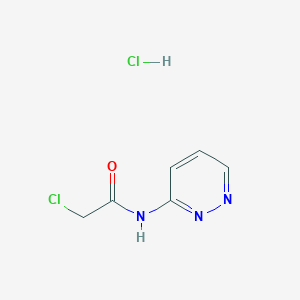

The compound “2-[(5-Chloro-3-fluoropyridin-2-yl)(methyl)amino]ethan-1-ol” is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Synthesis Analysis

The synthesis of this compound could involve the reaction of 2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile with various amines in the presence of a base like K2CO3 . The optimal structure of the pyridine group was found to be 5-CF3 .Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring which is substituted at the 2nd position by a methylaminoethanol group and at the 5th position by a chlorine atom and at the 3rd position by a fluorine atom .Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by the presence of the electron-withdrawing fluorine and chlorine atoms on the pyridine ring. These atoms could potentially increase the reactivity of the compound towards nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound could be influenced by the presence of the fluorine and chlorine atoms as well as the pyridine ring. For instance, fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Orientations Futures

The future research directions could involve further exploration of the synthesis methods, chemical reactions, and biological activities of this compound. In addition, the influence of the fluorine and chlorine atoms on the physical and chemical properties of the compound could also be a potential area of research .

Mécanisme D'action

Target of Action

Fluoropyridines, a class of compounds to which this molecule belongs, have been associated with various biological applications .

Mode of Action

Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring .

Pharmacokinetics

It’s worth noting that fluoropyridines are generally known for their high oral bioavailability .

Propriétés

IUPAC Name |

2-[(5-chloro-3-fluoropyridin-2-yl)-methylamino]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClFN2O/c1-12(2-3-13)8-7(10)4-6(9)5-11-8/h4-5,13H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIQOAOWXPGYEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C1=C(C=C(C=N1)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzotriazol-1-yl)-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]propanamide](/img/structure/B2909133.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-cyanobenzamide](/img/structure/B2909138.png)

![8-(4-ethylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2909139.png)

![1-(4-nitrophenyl)dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole](/img/structure/B2909140.png)

![3-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2909143.png)

![2-[(8-Oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide](/img/structure/B2909146.png)

![5-[1-(2-Chloropropanoyl)piperidin-2-yl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B2909147.png)

![N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2909151.png)

![N-[[4-(2,5-dimethylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2909152.png)

![(4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(3-methyl-4-nitrophenyl)methanone](/img/structure/B2909153.png)